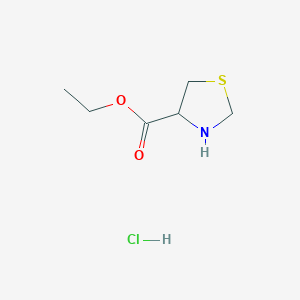

Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride

Description

Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride is an organic compound belonging to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms at the first and third positions, respectively. This compound is known for its diverse biological activities and is used in various scientific research applications.

Properties

IUPAC Name |

ethyl 1,3-thiazolidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.ClH/c1-2-9-6(8)5-3-10-4-7-5;/h5,7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRLNYSSTHJCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66223-38-9 | |

| Record name | 4-Thiazolidinecarboxylic acid, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66223-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC154947 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(ethoxycarbonyl)-1,3-thiazolidin-3-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

L-Cysteine reacts with ethyl glyoxylate under basic conditions (e.g., potassium acetate) to form a thiazolidine ring. The reaction proceeds via nucleophilic attack of the cysteine thiol on the glyoxylate carbonyl, followed by cyclization and esterification.

Procedure

- Cyclization : L-Cysteine (0.033 mol) is dissolved in water (47.3 mL) with potassium acetate (0.036 mol). Ethyl glyoxylate is added dropwise, and the mixture is stirred for 4–5 hours. A precipitate forms, indicating cyclization.

- Purification : The crude product is filtered, washed with cold ethanol, and dried. Recrystallization from water-ethanol solutions enhances purity.

Condensation with Formaldehyde Followed by Esterification

This multi-step approach suits scenarios where the ethyl ester is introduced post-cyclization.

Reaction Mechanism

L-Cysteine hydrochloride reacts with formaldehyde to form thiazolidine-4-carboxylic acid. Subsequent esterification with ethanol under acidic conditions yields the ethyl ester hydrochloride.

Procedure

- Cyclization : L-Cysteine hydrochloride (0.075 mol) is dissolved in water, and formaldehyde (37–40% solution) is added. The mixture is stirred for 8 hours at room temperature. Pyridine is added to neutralize HCl, and the product is filtered.

- Esterification : Thiazolidine-4-carboxylic acid is dissolved in methanol (or ethanol), and dry HCl gas is bubbled until saturated. The reaction proceeds for 12 hours at room temperature. Ether is added to precipitate the ethyl ester hydrochloride.

Esterification of Thiazolidine-4-Carboxylic Acid

This method is ideal for synthesizing the ethyl ester from preformed thiazolidine-4-carboxylic acid.

Reaction Mechanism

Thiazolidine-4-carboxylic acid undergoes acid-catalyzed esterification with ethanol. Thionyl chloride or HCl gas facilitates the reaction.

Procedure

- Esterification : Thiazolidine-4-carboxylic acid (0.02 mol) is dissolved in ethanol, and thionyl chloride (0.30 mol) is added dropwise under ice cooling. The mixture is refluxed for 12 hours, then cooled. The solvent is evaporated, yielding the ethyl ester hydrochloride.

Industrial-Scale Production Considerations

While lab-scale methods are well-documented, industrial processes require optimization:

| Factor | Optimization Strategy |

|---|---|

| Catalyst | Replace pyridine with triethylamine for easier recovery. |

| Solvent | Use anhydrous ethanol to minimize side reactions. |

| Purification | Continuous chromatography or vacuum distillation for high-purity output. |

Key Research Findings

- Stereochemical Control : Racemic mixtures are common unless chiral catalysts (e.g., L-cysteine) are used. For example, L-cysteine derivatives yield (4S)-isomers.

- Oxidation Sensitivity : The thiazolidine ring is prone to oxidation; MnO₂ or H₂O₂ can convert it to sulfoxides or sulfones.

- Enzymatic Substrate : Thiazolidine derivatives are substrates for D-aspartate oxidase, forming thiazoline-2-carboxylic acid.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Ethyl Glyoxylate | Direct ethyl ester formation; high yield. | Limited availability of ethyl glyoxylate. |

| Formaldehyde + Esterification | Flexible for different esters. | Multi-step process; lower yields. |

| Thionyl Chloride | Rapid esterification; scalable. | Toxicity of thionyl chloride. |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various thiazolidine derivatives with different functional groups, which can exhibit unique biological activities.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have been extensively studied for their potential anticancer properties. Research indicates that thiazolidin-4-one scaffolds exhibit significant anticancer activity by inhibiting various enzymes and affecting cell lines associated with tumor growth .

Case Study: Anticancer Activity

A recent study highlighted the synthesis of novel thiazolidin-4-one derivatives, which demonstrated considerable cytotoxic effects against cancer cell lines. The structural activity relationship (SAR) studies indicated that modifications on the thiazolidinone ring could enhance anticancer efficacy .

Agrochemicals

The compound is also utilized in the development of agrochemicals. It acts as an intermediate in synthesizing pesticides and herbicides, contributing to the formulation of effective agricultural products. Its stability and non-toxic nature make it suitable for use in agricultural applications without posing significant risks to the environment .

Cosmetics Industry

In the cosmetics sector, this compound is employed as a preservative. Its antimicrobial properties help extend the shelf life of cosmetic products by preventing microbial contamination .

Application Example: Preservative Efficacy

A comparative study on various preservatives revealed that formulations containing this compound exhibited superior antimicrobial activity compared to traditional preservatives, thereby enhancing product longevity and safety .

Organic Synthesis

The compound is frequently used as a reagent in organic synthesis processes. Its ability to participate in various chemical reactions makes it valuable for synthesizing complex organic molecules. For instance, it has been utilized in one-pot synthesis methods to create thiazolidin-4-one derivatives efficiently .

Physical Properties and Handling

This compound appears as a white to off-white powder with a melting point between 95°C and 98°C. It demonstrates moderate solubility in water and is readily soluble in polar solvents like methanol and ethanol . Proper handling requires storage in a cool, dry place away from light to maintain its stability.

Mechanism of Action

The mechanism of action of ethyl 1,3-thiazolidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to interact with biological molecules, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride can be compared with other thiazolidine derivatives, such as:

Thiazolidine-2,4-dione: Known for its antidiabetic properties.

Thiazolidine-4-carboxylic acid: Studied for its potential as a prodrug.

Thiazolidine-2-thione: Exhibits antimicrobial and anticancer activities.

This compound is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its biological activity and chemical reactivity.

Biological Activity

Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen. The molecular formula is , and it has a molecular weight of approximately 177.71 g/mol. The presence of an ethyl ester group enhances its solubility and bioactivity compared to other thiazolidine derivatives.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Modulation : The compound can modulate the activity of specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : It exhibits inhibitory effects against a range of microorganisms, suggesting potential use as an antimicrobial agent.

- Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells, making it a candidate for cancer therapy .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is crucial for treating various inflammatory diseases .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, it was effective against Aspergillus niger and Aspergillus fumigatus at concentrations as low as 10 µg/mL .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inducing apoptosis in various cancer cell lines. In vitro studies have reported that this compound can effectively reduce cell viability in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce markers associated with inflammation in cellular models .

Comparative Analysis with Other Thiazolidine Derivatives

The biological activities of this compound can be compared with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl thiazolidine-4-carboxylate | Similar thiazolidine structure | Antiviral activity |

| Thiazolidinedione | Carbonyl group adjacent to sulfur | Antidiabetic properties |

| Thiazolidine | Basic structure without ethyl substitution | General biological activity |

This comparison highlights the unique structural features of this compound that may enhance its pharmacological effects compared to other thiazolidines .

Case Studies and Research Findings

Several studies have explored the potential applications of this compound:

- Antiviral Research : Preliminary data suggest that thiazolidine carboxylic acids could serve as antiviral agents against avian influenza viruses (AIV) and infectious bronchitis virus (IBV), indicating a potential role in veterinary medicine .

- Oxidative Stress Defense : In cellular models, derivatives like thiazolidine-4-carboxylic acids have been shown to enhance cellular defenses against oxidative stress by reducing reactive oxygen species (ROS) levels .

- Neuroprotective Effects : Ongoing research is investigating the neuroprotective effects of this compound, particularly its ability to mitigate neurodegenerative processes associated with diseases like Alzheimer's .

Q & A

Q. How can researchers characterize the purity and structural identity of Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride?

Methodological Answer:

- Spectroscopic Analysis : Use -NMR and -NMR to confirm the presence of characteristic proton environments (e.g., ester carbonyl, thiazolidine ring protons). Compare chemical shifts with literature data .

- Mass Spectrometry (MS) : Perform high-resolution MS to verify molecular weight (theoretical: 197.68 g/mol) and fragmentation patterns .

- Elemental Analysis : Validate elemental composition (C, H, N, S, Cl) to confirm stoichiometry.

- Melting Point : Measure melting point (reported range: 140–141°C for analogous hydrochlorides) as a preliminary purity indicator .

Q. Table 1: Key Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 197.68 g/mol | |

| Boiling Point | 289.7°C at 760 mmHg | |

| Flash Point | 129°C | |

| Melting Point (analog) | 140–141°C |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Wear nitrile gloves, lab coats, and eye protection. Avoid inhalation or skin contact due to potential irritancy (based on analogous hydrochlorides) .

- Spill Management : Neutralize spills with sodium bicarbonate, then collect in inert absorbents (e.g., vermiculite) .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?

Methodological Answer:

- Data Collection : Use synchrotron radiation or high-intensity lab sources to collect high-resolution (<1.0 Å) diffraction data.

- Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement, leveraging thiazolidine ring geometry constraints .

- Validation : Apply PLATON (via SHELXPRO) to check for twinning, disorder, or hydrogen-bonding networks .

Q. Key Challenges :

Q. How should researchers resolve discrepancies in stability data under varying pH conditions?

Methodological Answer:

- Experimental Design :

- Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C and 40°C.

- Monitor degradation via HPLC at 254 nm, using a C18 column and acetonitrile/water gradient .

- Data Analysis :

- Use Arrhenius plots to extrapolate degradation kinetics.

- Compare with computational predictions (e.g., DFT calculations for hydrolysis susceptibility of the ester group).

Q. Table 2: Stability-Indicating Analytical Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (5 µm, 250 × 4.6 mm) | |

| Mobile Phase | Acetonitrile/0.1% TFA | |

| Detection Wavelength | 254 nm |

Q. What strategies optimize the compound’s use in peptide mimetic studies?

Methodological Answer:

- Conformational Analysis : Use NMR NOESY to study thiazolidine ring puckering and its impact on backbone flexibility .

- Derivatization : Introduce protecting groups (e.g., Fmoc) at the amine position for solid-phase synthesis .

- Biological Assays : Test stability in simulated gastric fluid (pH 1.2) to assess suitability for oral drug delivery .

Q. How can researchers address low yields in ester hydrolysis reactions?

Methodological Answer:

- Catalytic Optimization : Test Lewis acids (e.g., ZnCl₂) or lipases in aqueous/organic biphasic systems.

- Reaction Monitoring : Use in-situ IR to track ester carbonyl (∼1740 cm⁻¹) disappearance .

- Byproduct Identification : Employ LC-MS to detect intermediates (e.g., free carboxylic acid) and adjust reaction stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.